Abstract: The Role of Phenylglycine Derivatives as Critical Chiral Building Blocks
Abstract: The Role of Phenylglycine Derivatives as Critical Chiral Building Blocks
An In-depth Technical Guide to Methyl Phenylglycine Derivatives: Core Properties, Synthesis, and Applications
Phenylglycine and its methylated derivatives represent a class of non-proteinogenic amino acids that are indispensable in modern pharmaceutical development and fine chemical synthesis. Their rigid structure, conferred by the phenyl group attached to the α-carbon, and more importantly, their chirality, make them highly valuable starting materials for creating complex, stereospecific molecules. This guide provides an in-depth exploration of the foundational properties, synthesis, analytical characterization, and key applications of methyl phenylglycine derivatives, with a focus on N-methyl-phenylglycine and phenylglycine methyl ester. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical, field-proven insights to facilitate their effective use in research and development.
Foundational Physicochemical & Stereochemical Landscape
A frequent point of ambiguity for researchers is the term "methyl phenylglycine." It can refer to several distinct molecules. This section clarifies the nomenclature and outlines the core properties of the most common derivatives.
-
Phenylglycine: The parent amino acid, C₆H₅CH(NH₂)CO₂H.[1]
-
N-Phenylglycine: An isomer of phenylglycine where the phenyl group is attached to the nitrogen atom (C₆H₅NHCH₂CO₂H).[2]
-
Phenylglycine Methyl Ester: The methyl ester of the parent amino acid, a crucial intermediate in the synthesis of semi-synthetic β-lactam antibiotics.[1][3]
-
N-Methyl-Phenylglycine: The N-methylated derivative of the parent amino acid, which is a key focus of this guide. It serves as a versatile building block in drug development, particularly for neurological disorders.[4][5]
The following diagram illustrates the structural relationships between these key compounds.
Caption: Structural relationships between Phenylglycine and its derivatives.
The Criticality of Chirality: D-, L-, and DL- Forms
Like most α-amino acids (except glycine), phenylglycine is chiral. The spatial arrangement of the substituents around the α-carbon results in two non-superimposable mirror images, or enantiomers: D-(-)-phenylglycine and L-(+)-phenylglycine. The biological activity of pharmaceuticals derived from these molecules is often dependent on a single enantiomer. For instance, D-phenylglycine is a critical side chain for antibiotics like ampicillin and cephalexin.[3] Therefore, the synthesis of enantiomerically pure compounds is a primary objective in drug development.[6] The racemic mixture, DL-phenylglycine, contains equal amounts of both enantiomers.
Physicochemical Properties
The properties of these derivatives are summarized below. Note that salts, such as hydrochloride (HCl) salts, are common to improve solubility and stability.[5][7]
| Property | N-Methyl-DL-phenylglycine[4] | N-Methyl-L-phenylglycine HCl[5] | (R)-(-)-2-Phenylglycine Methyl Ester HCl[8] | (S)-(+)-2-Phenylglycine Methyl Ester HCl |
| Synonyms | N-Me-DL-Phg-OH | N-Me-L-Phg-OH · HCl | D-Phenylglycine Methyl Ester HCl | L-Phenylglycine Methyl Ester HCl |
| CAS Number | 74641-60-4 | 2611-88-3 | 19883-41-1 | 15028-39-4 |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ · HCl | C₉H₁₁NO₂ · HCl | C₉H₁₁NO₂ · HCl |
| Molecular Weight | 165.19 g/mol | 201.65 g/mol | 201.65 g/mol | 201.65 g/mol |
| Appearance | White powder | Off-white powder | Solid | Solid |
| Purity | ≥ 98% (HPLC) | ≥ 98% (NMR) | ≥95% | 97% |
| Optical Rotation | N/A (Racemic) | [α]D20 = 75.3 ± 2° (c=0.5 in H₂O) | [α]20/D −118°, c = 1 in H₂O | [α]20/D +120°, c = 1 in H₂O |
| Storage | Store at 0-8 °C | Store at 0-8 °C | Room Temperature | Room Temperature |
Synthesis & Chiral Resolution: From Racemate to Enantiopure Intermediate
The synthesis of phenylglycine derivatives can be achieved through various methods, including the Strecker synthesis from benzaldehyde.[1] However, for this guide, we will focus on a common laboratory-scale preparation of N-methyl-N-phenylglycine via hydrolysis of its corresponding ester, as it provides a clear, instructive example of a fundamental transformation.
Experimental Protocol: Synthesis of N-Methyl-N-Phenylglycine
This protocol describes the base-catalyzed hydrolysis of N-methyl-N-phenylglycine methyl ester. The choice of a base like NaOH is critical as it saponifies the ester to a carboxylate salt, which can then be protonated to yield the desired carboxylic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenyl-N-methylglycine methyl ester (30 g) with a 1:4 (w/w) solution of water/methanol (500 mL).
-
Expert Insight: The water/methanol solvent system is chosen to ensure solubility for both the organic ester and the inorganic base (NaOH), creating a homogenous reaction environment essential for efficient hydrolysis.
-
-
Saponification: Add sodium hydroxide (NaOH, 12.3 g, 1.1 eq.) to the mixture. Heat the reaction to reflux and maintain for 2 hours.
-
Expert Insight: Using a slight excess (1.1 equivalents) of NaOH drives the reaction to completion. Refluxing provides the necessary activation energy for the saponification reaction to proceed at a practical rate.
-
-
Solvent Removal: After the reaction is complete, remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Expert Insight: Removing methanol simplifies the subsequent extraction process and prevents potential emulsification.
-
-
Workup & Extraction (1): Add water to the remaining aqueous residue. Extract this solution with methylene chloride to remove any unreacted starting ester. Discard the organic layer.
-
Expert Insight: This step is a crucial purification measure. The desired product, being a salt at this high pH, remains in the aqueous layer, while the non-polar, unreacted ester is partitioned into the organic methylene chloride layer.
-
-
Acidification & Extraction (2): Carefully add 10% hydrochloric acid (HCl) to the aqueous layer to adjust the pH to approximately 5. This will precipitate the N-methyl-N-phenylglycine.
-
Expert Insight: The pH is adjusted to the isoelectric point of the amino acid, minimizing its solubility in water and causing it to precipitate or become amenable to extraction.
-
-
Isolation: Extract the acidified aqueous layer with diethyl ether. The product will move into the ether layer.
-
Drying and Final Product: Dry the combined ether layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the final product, N-methyl-N-phenylglycine (yield: 27.1 g).[9]
The following diagram visualizes this synthetic workflow.
Caption: Workflow for the synthesis of N-Methyl-N-Phenylglycine.
Comprehensive Analytical Characterization
Verifying the identity, purity, and stereochemistry of methyl phenylglycine derivatives is paramount. A multi-technique approach is standard practice, ensuring a self-validating system of quality control.
Analytical Workflow
The typical workflow involves initial structural confirmation followed by purity assessment.
Caption: Standard analytical workflow for compound characterization.
Protocol: HPLC Method for Purity and Enantiomeric Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and enantiomeric excess (e.e.) of chiral compounds.[10] For enantiomeric separation, a chiral stationary phase (CSP) is required.
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Column: For general purity, a standard C18 reverse-phase column is sufficient. For enantiomeric resolution, a chiral column (e.g., Lux Amylose-2® or similar) is mandatory.[11]
-
Mobile Phase:
-
For C18 Purity: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.
-
For Chiral Separation: An isocratic mobile phase, typically a mixture of n-hexane and isopropanol, is used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.[11]
-
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.[11]
-
Injection & Run: Inject 10 µL of the sample. Monitor the elution profile at a suitable wavelength (e.g., 250 nm).[11]
-
Data Analysis:
-
Purity: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
-
Enantiomeric Excess (e.e.): Calculated from the areas of the two enantiomer peaks (Area₁ and Area₂) using the formula: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.
-
Nuclear Magnetic Resonance (NMR) for Structural Verification
NMR spectroscopy is used to confirm the chemical structure of the synthesized molecule.[12] For a compound like N-methyl-phenylglycine, ¹H NMR would be used to identify protons associated with the phenyl ring, the α-carbon, and the N-methyl group, confirming the correct connectivity and structure.[11]
Applications in Medicinal Chemistry & Pharmaceutical Development
The utility of methyl phenylglycine derivatives is extensive, primarily leveraging their properties as chiral synthons.
-
Pharmaceutical Intermediates: Phenylglycine derivatives are crucial intermediates. D-phenylglycine methyl ester, for example, is a favored starting material for the enzymatic production of widely used antibiotics such as ampicillin, cefaclor, and cephalexin.[3]
-
Neuroscience Research: N-methylated amino acids, including derivatives of phenylglycine, are valuable tools for neuroscience research. They can act as neurotransmitter modulators and are used in studies related to brain function and the development of treatments for neurological disorders like depression and anxiety.[4][5] Their structure allows them to interact with biological systems, such as metabotropic glutamate receptors.[13]
-
Chiral Synthesis & Catalysis: Enantiomerically pure phenylglycine derivatives serve as chiral auxiliaries or chiral catalysts, which are essential for controlling the stereochemistry of chemical reactions to produce single-enantiomer fine chemicals and pharmaceuticals.[5][6][14]
-
Peptide Synthesis: These non-natural amino acids are incorporated into peptide synthesis to create peptides with specific biological activities, which is a critical aspect of modern drug discovery.[6][14]
The diagram below illustrates the role of a D-Phenylglycine derivative as a key building block in the synthesis of a β-lactam antibiotic.
Caption: Role of D-Phenylglycine derivative in antibiotic synthesis.
Safety & Handling
As with any chemical reagent, proper handling of methyl phenylglycine derivatives is essential. The following is a summary of general safety precautions derived from Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or with appropriate exhaust ventilation.[15][16] Wash hands thoroughly after handling.[15]
-
In Case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[15]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[17]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store at the recommended temperature (see table in Section 1.2).
References
-
Synthesis of N-methyl-N-phenylglycine. PrepChem.com. [Link]
-
Methyl phenylglycinate, L-. PubChem, National Center for Biotechnology Information. [Link]
-
Phenylglycine. Wikipedia. [Link]
-
Understanding the Applications of CAS 19883-41-1: A Deep Dive into (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Exploring the Chemical Properties and Synthesis of (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride (CAS 19883-41-1). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry, ACS Publications. [Link]
- Salt of phenylglycine methyl ester.
-
N-Phenylglycine. Wikipedia. [Link]
- Racemization of optically active 2-substituted phenylglycine esters.
- Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
-
Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry. [Link]
-
Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine. Journal of Medicinal Chemistry, ACS Figshare. [Link]
-
D-Phenylglycine Methyl Ester (HCl Salt). Veeprho. [Link]
-
HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. [Link]
- Synthesis method of D-phenylglycine and DL-phenylglycine.
-
Analytical Methods. RSC Publishing. [Link]
-
Analytical NMR. Magritek. [Link]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central, National Center for Biotechnology Information. [Link]
Sources
- 1. Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 3. EP3197863A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. (R)-(-)-2-苯甘氨酸甲酯 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 11. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical NMR [magritek.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. lgcstandards.com [lgcstandards.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
